tert-butyl (2R)-6-oxopiperidine-2-carboxylate
Description
(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid ester, and a ketone group
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl 6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
VBGWLMQABAJEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster typically involves the reaction of piperidine derivatives with appropriate esterifying agents under controlled conditions. One common method involves the use of piperidine-2-carboxylic acid, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-6-Oxo-2-piperidinecarboxylicAcidMethylEster
- (2S)-6-Oxo-2-piperidinecarboxylicAcidEthylEster
- (2S)-6-Oxo-2-piperidinecarboxylicAcidPropylEster
Uniqueness
(2S)-6-Oxo-2-piperidinecarboxylicAcid1,1-DimethylethylEster is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
